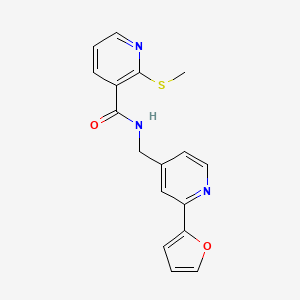

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide is a nicotinamide derivative featuring a methylthio group at the 2-position of the nicotinamide core and a pyridin-4-ylmethyl substituent modified with a furan-2-yl moiety at the 2-position of the pyridine ring. The methylthio group may enhance lipophilicity, while the furan-pyridine hybrid substituent could influence electronic properties and binding interactions compared to simpler analogs .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23-17-13(4-2-7-19-17)16(21)20-11-12-6-8-18-14(10-12)15-5-3-9-22-15/h2-10H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLMVHGXJFWTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the furan-2-yl pyridine intermediate: This can be achieved through a coupling reaction between furan-2-boronic acid and 4-bromopyridine using a palladium-catalyzed Suzuki coupling reaction.

Introduction of the methylthio group: The intermediate can then be reacted with methylthiol in the presence of a base to introduce the methylthio group.

Formation of the nicotinamide derivative: Finally, the intermediate can be coupled with nicotinic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with applications in drug discovery and development.

Medicine: As a candidate for the development of new therapeutic agents targeting specific diseases.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide would depend on its specific biological activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Key Findings :

- The meta-substituted 41 exhibits higher purity (91.8%) compared to the para-substituted 40 (70.7%), suggesting steric or electronic factors in synthesis favor meta-substitution .

- The methylthio group in the target compound replaces the fluorophenylcarbamoyl group in 40/41, likely altering solubility and metabolic stability.

Ranitidine-Related Compounds with Dimethylamino and Nitro Groups

and describe USP pharmacopeial standards such as:

- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (Compound 7, )

- Ranitidine-related compound B ()

| Feature | Target Compound | Ranitidine-Related Analogs |

|---|---|---|

| Core Structure | Nicotinamide | Nitroethenediamine or acetamide |

| Key Substituents | Methylthio, furan-pyridine | Dimethylamino-methylfuran, nitro |

| Electronic Effects | Methylthio (electron-donating) | Nitro (electron-withdrawing) |

| Pharmacological Role | Potential kinase inhibitor | Antiulcer agents (ranitidine class) |

Key Findings :

- Nitro groups in ranitidine analogs enhance acidity and hydrogen-bonding capacity, whereas the methylthio group in the target compound may improve membrane permeability .

- The dimethylamino group in ranitidine analogs increases water solubility, contrasting with the lipophilic furan-pyridine system in the target compound .

Acetamide Derivatives with Pyrimidine Substituents

highlights 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide , a structurally related acetamide:

| Property | Target Compound | Pyrimidine Acetamide |

|---|---|---|

| Core Structure | Nicotinamide | Acetamide |

| Sulfur Linkage | Methylthio (S–CH3) | Sulfanyl (S–C linkage) |

| Aromatic Systems | Furan-pyridine | Pyrimidine-methylpyridine |

| Crystallinity | Not reported | Defined crystal structure (Acta Cryst.) |

Key Findings :

- The pyrimidine ring in the acetamide derivative may enhance rigidity and stacking interactions, whereas the furan-pyridine system in the target compound offers conformational flexibility .

- Sulfur linkages (methylthio vs. sulfanyl) influence electronic density and susceptibility to oxidative metabolism .

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide (CAS Number: 2034341-40-5) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₇H₁₅N₃O₂S

- Molecular Weight : 325.4 g/mol

- Structure : The compound features a furan ring and a pyridine moiety, which are known to impart distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of nicotinamide exhibit antimicrobial properties. In particular, similar compounds have shown effectiveness against various pathogens, suggesting that this compound may possess comparable activity.

Anticancer Potential

Several studies have explored the anticancer activities of compounds structurally related to nicotinamide:

-

Cell Line Studies : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, derivatives showed IC₅₀ values ranging from 0.01 µM to 49.85 µM in inhibiting cell proliferation .

Compound Cell Line IC₅₀ (µM) Compound A MCF-7 0.01 Compound B A549 0.39 Compound C NCI-H460 0.03 - Mechanism of Action : The anticancer effects are often linked to the induction of apoptosis and inhibition of cell cycle progression.

Study on Structure-Activity Relationship (SAR)

A study focused on the SAR of nicotinamide derivatives revealed that specific structural components are crucial for their biological activity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step reactions starting from furan-2-yl and pyridine precursors. Key steps include coupling the pyridinylmethyl group to the nicotinamide core and introducing the methylthio moiety. Optimization focuses on:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like over-oxidation of the methylthio group.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while dichloromethane minimizes byproducts during coupling steps .

- Catalysts : Palladium-based catalysts for cross-coupling reactions, with careful exclusion of moisture to prevent hydrolysis .

- Monitoring : Thin-layer chromatography (TLC) and H NMR track intermediate formation, ensuring >95% purity before proceeding .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Answer : A combination of spectroscopic and analytical techniques is employed:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, pyridine ring protons at δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 345.46 for CHNOS) .

- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the methylthio group relative to the pyridine ring .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Answer : Prioritize assays based on structural analogs:

- Antifungal activity : Microbroth dilution against Candida albicans (MIC values compared to fluconazole) .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the nicotinamide moiety’s potential interactions with ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS. For instance, methylthio groups may undergo hepatic oxidation to sulfoxides, reducing efficacy .

- Prodrug design : Modify the methylthio group to a sulfoxide or sulfone to enhance metabolic stability while retaining activity .

- In vivo imaging : Fluorescently tagged analogs track compound localization in animal models .

Q. What computational methods are used to predict interactions with biological targets?

- Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like kinases or cytochrome P450 enzymes. The furan ring’s π-π stacking with aromatic residues is a predicted interaction hotspot .

- Molecular Dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories. For example, the pyridine moiety’s solvation effects influence binding affinity .

- QSAR modeling : Relate substituent electronegativity (e.g., methylthio vs. trifluoromethoxy) to antifungal activity .

Q. How can researchers design derivatives to improve pharmacological properties while retaining core activity?

- Answer : Focus on structure-activity relationship (SAR) studies:

- Functional group substitution : Replace the methylthio group with sulfonamide or trifluoromethoxy to enhance lipophilicity and blood-brain barrier penetration .

- Scaffold hopping : Integrate the furan-pyridine motif into bicyclic systems (e.g., pyrimidoindoles) to improve target selectivity .

- Prodrug strategies : Introduce ester linkages at the nicotinamide carbonyl for controlled release in acidic environments (e.g., tumor microenvironments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.